1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol
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Overview
Description
1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a bicyclohexyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced using a trimethylsilylating reagent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide.
Attachment to Bicyclohexyl Structure: The ethynyl group is then attached to the bicyclohexyl structure through a series of coupling reactions, often facilitated by catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with biological targets and exhibit desired effects .
Comparison with Similar Compounds
- 1-((Trimethylsilyl)ethynyl)-1,2-benziodoxol-3(1H)-one
- 1-((Trimethylsilyl)ethynyl)benzene
- 1-((Trimethylsilyl)ethynyl)cyclohexane
Uniqueness: 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol is unique due to its bicyclohexyl structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89267-79-8 |
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Molecular Formula |
C17H30OSi |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-[1-(2-trimethylsilylethynyl)cyclohexyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H30OSi/c1-19(2,3)15-14-16(10-6-4-7-11-16)17(18)12-8-5-9-13-17/h18H,4-13H2,1-3H3 |
InChI Key |
SRLODRPPSHXFQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCCCC1)C2(CCCCC2)O |
Origin of Product |
United States |
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